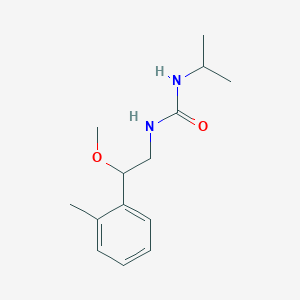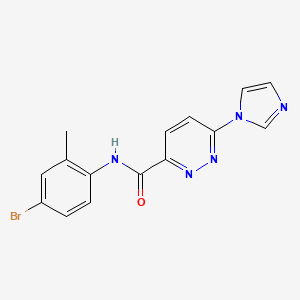
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is a synthetic organic compound characterized by the presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups attached to an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors under basic conditions.
Introduction of the Isobutylsulfonyl Group: This step involves the reaction of the azetidine intermediate with isobutylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Trifluoromethylbenzylsulfonyl Group: The final step involves the reaction of the intermediate with 4-(trifluoromethyl)benzylsulfonyl chloride under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfides.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl Phenyl Sulfone: Similar in having a trifluoromethyl group and sulfone functionality.
Isobutyl Sulfone: Shares the isobutylsulfonyl group.
Azetidine Derivatives: Compounds with the azetidine ring structure.
Uniqueness
3-(Isobutylsulfonyl)-1-((4-(trifluoromethyl)benzyl)sulfonyl)azetidine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both isobutylsulfonyl and trifluoromethylbenzylsulfonyl groups makes it a versatile compound for various applications .
Propiedades
IUPAC Name |
3-(2-methylpropylsulfonyl)-1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO4S2/c1-11(2)9-24(20,21)14-7-19(8-14)25(22,23)10-12-3-5-13(6-4-12)15(16,17)18/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYMVDXWGDKEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methoxyisoquinolin-1-yl)sulfanyl]acetamide](/img/structure/B2779255.png)


![2-[(4-Fluorophenyl)sulfanyl]-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2779260.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide](/img/structure/B2779266.png)
![(2Z)-2-[(2-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2779269.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N'-(3-acetamidophenyl)ethanediamide](/img/structure/B2779271.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2779272.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-2-methylpiperazine](/img/structure/B2779273.png)
![1-[1-(4-acetylphenyl)-1H-1,2,3-triazol-4-yl]-2-(1H-1,2,4-triazol-1-yl)-1-propanone](/img/structure/B2779274.png)

![4-Cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2779278.png)
